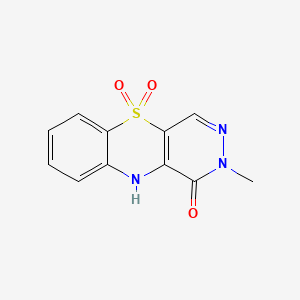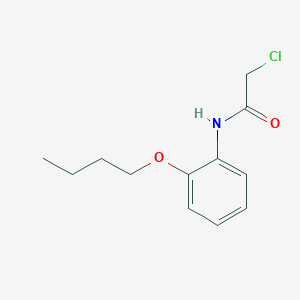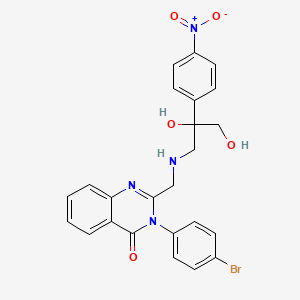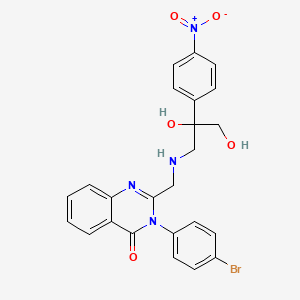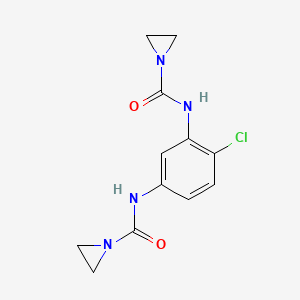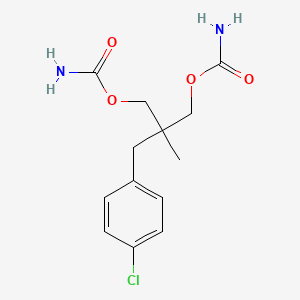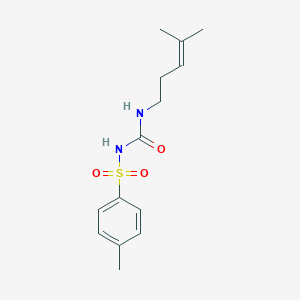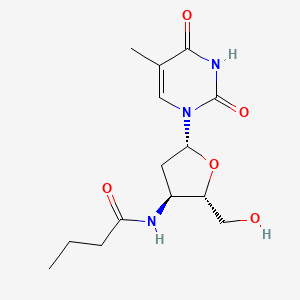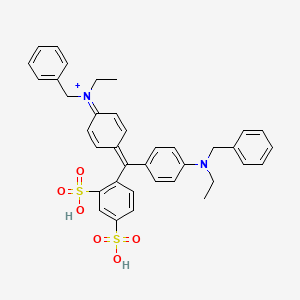
Acid Blue 7 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 7 free acid, also known as Acid Blue 7, is a synthetic dye belonging to the triarylmethane family. It is widely used in various industries, including textiles, paper, and biological staining. The compound is known for its vibrant blue color and is often used in applications requiring a stable and intense dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 7 involves the catalytic oxidation of the corresponding leuco acid. A common method includes mixing silicotungstic acid with copper oxide as a catalyst and using aqueous hydrogen peroxide (30%) as an oxidizing agent. The reaction proceeds at 95°C for 45 minutes and is viable for a 10 g-scale synthesis .
Industrial Production Methods
In industrial settings, the production of Acid Blue 7 typically involves large-scale oxidation reactions. The leuco acid and sodium carbonate are dissolved in water, and the catalyst solution is prepared separately. The oxidation reaction is carried out by adding 30% hydrogen peroxide in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
Acid Blue 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the leuco acid to form Acid Blue 7 is a key reaction in its synthesis.
Common Reagents and Conditions
Reduction: The compound can be reduced back to its leuco form using reducing agents like sodium dithionite.
Substitution: Acid Blue 7 can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products
The major product of the oxidation reaction is Acid Blue 7 itself. Reduction reactions yield the corresponding leuco acid, while substitution reactions produce various substituted derivatives of Acid Blue 7.
Scientific Research Applications
Acid Blue 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Mechanism of Action
The mechanism of action of Acid Blue 7 involves its interaction with various molecular targets. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope. The pathways involved in its action include binding to proteins and nucleic acids, which enhances the contrast in stained samples.
Comparison with Similar Compounds
Acid Blue 7 is compared with other triarylmethane dyes such as crystal violet and malachite green. While all these dyes share a similar core structure, Acid Blue 7 is unique due to its specific substituents, which confer its distinct blue color. Similar compounds include:
Crystal Violet: Known for its purple color and used in Gram staining.
Malachite Green: A green dye used in aquaculture and as a biological stain.
Acid Blue 7 stands out for its stability and intense color, making it a preferred choice in applications requiring a reliable and vibrant dye.
Properties
CAS No. |
1039452-58-8 |
|---|---|
Molecular Formula |
C37H37N2O6S2+ |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p+1 |
InChI Key |
VUXVWHOCQSLYRN-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


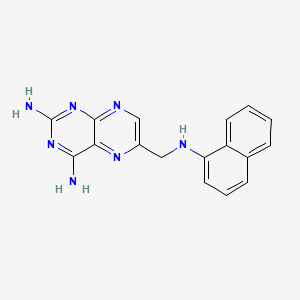
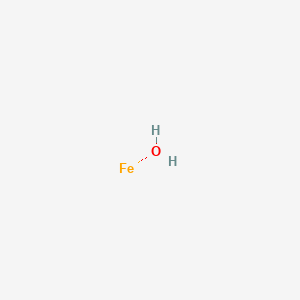
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
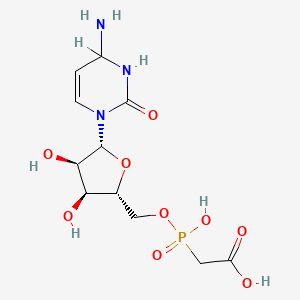
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)

